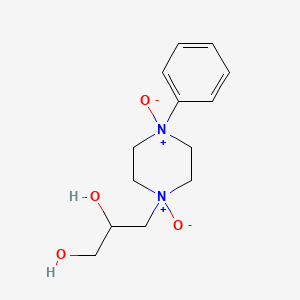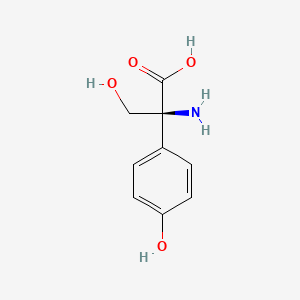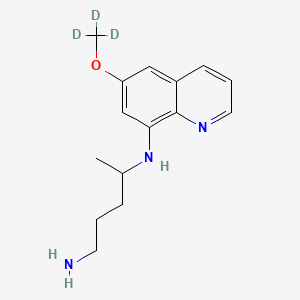
Primaquine-d3 Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial drug primarily used to prevent relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. The deuterium substitution in this compound enhances its stability and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Primaquine-d3 Diphosphate is synthesized through a multi-step process involving the introduction of deuterium atoms into the Primaquine molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and verify the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Primaquine-d3 Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert the quinone-imine derivatives back to the original compound.
Substitution: Substitution reactions can occur at the amino and methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone-imine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Primaquine-d3 Diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of antimalarial drugs.
Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of antimalarial drugs.
Medicine: Used in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated antimalarial drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of antimalarial treatments.
Wirkmechanismus
The mechanism of action of Primaquine-d3 Diphosphate involves the generation of reactive oxygen species and interference with the electron transport chain in the malaria parasite. The compound targets the mitochondria of the parasite, disrupting its energy production and leading to its death. Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primaquine Diphosphate: The non-deuterated form of the compound, widely used in antimalarial treatments.
Chloroquine: Another antimalarial drug with a different mechanism of action, primarily targeting the blood stages of the parasite.
Mefloquine: An antimalarial drug used for both treatment and prevention of malaria, with a longer half-life compared to Primaquine.
Uniqueness
Primaquine-d3 Diphosphate is unique due to its deuterium substitution, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in research and clinical applications, providing insights into the metabolism and action of antimalarial drugs. The deuterated form also offers potential advantages in terms of reduced toxicity and improved efficacy compared to its non-deuterated counterpart.
Eigenschaften
Molekularformel |
C15H21N3O |
|---|---|
Molekulargewicht |
262.36 g/mol |
IUPAC-Name |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI-Schlüssel |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
Kanonische SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



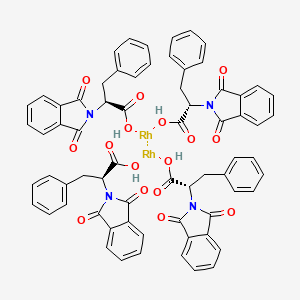


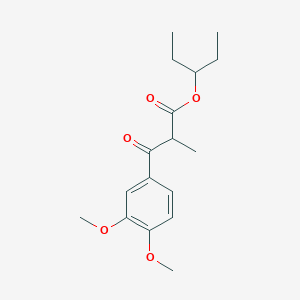
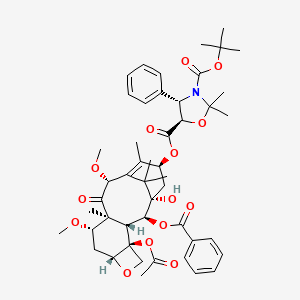

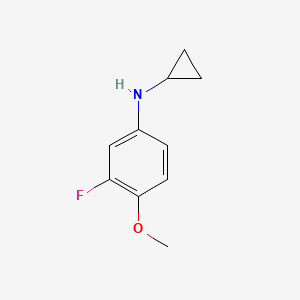

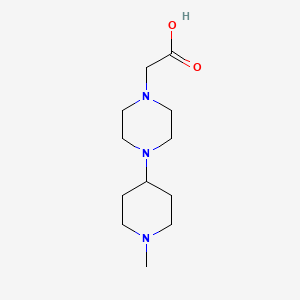
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)

